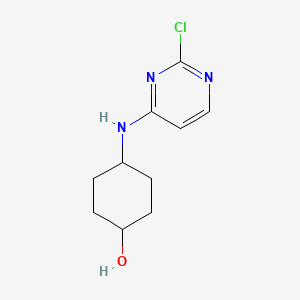
4-(4-溴苯基)-4-甲基吡咯烷-2-酮
描述
Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used can include X-ray crystallography, NMR spectroscopy, and infrared spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs. The mechanism of the reaction, which describes the step-by-step sequence of events that occur during a reaction, is also an important part of this analysis .Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, density, molar mass, and chemical stability .科学研究应用
抗菌活性:
- Cvetković 等人 (2019 年) 进行的一项研究合成了吡咯烷二酮的衍生物,包括 1-(4-溴苯基)-3-乙基-3-甲基吡咯烷-2,5-二酮,展示了对多种真菌的显着体外抑制活性,表明其作为新型杀菌剂的潜力 (Cvetković 等人,2019 年)。
溴结构域抑制剂:
- Hilton-Proctor 等人 (2020 年) 的研究涉及合成 4-苯基取代类似物 - 1-甲基-4-苯基吡咯烷-2-酮,用作溴结构域抑制剂开发中衍生物的不同路线,表明其在药物发现中的相关性 (Hilton-Proctor 等人,2020 年)。
晶体结构分析:
- Iyengar 等人 (2005 年) 合成了 2-(4-溴苯基)-3-(4-甲基苯基)-1,3-噻唑烷-4-酮(一种相关化合物),并分析了其晶体结构,有助于理解分子构型和相互作用 (Iyengar 等人,2005 年)。
缓蚀:
- Hegazy 等人 (2016 年) 评估了一系列新型阳离子表面活性剂,包括甲基吡咯烷的衍生物,作为石油和天然气井中碳钢管道的缓蚀剂,显示出良好的功效和潜在的工业应用 (Hegazy 等人,2016 年)。
有机合成应用:
- Jain 和 Sain (2010 年) 综述了 N-甲基吡咯烷-2-酮氢溴酸盐在有机合成中的适用性,重点介绍了其在各种反应中的用途及其环保特性,表明其在可持续化学实践中的重要性 (Jain 和 Sain,2010 年)。
抗癌特性:
- Guo 等人 (2018 年) 的一项研究合成了一种新型溴酚衍生物,并证明了其作为抗癌药物的潜力,特别是对于肺癌,通过诱导癌细胞的细胞周期停滞和凋亡 (Guo 等人,2018 年)。
作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that similar compounds have been reported to interact with their targets through various mechanisms, such as inhibiting or activating the target, leading to a cascade of biochemical reactions .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular level .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and presence of other compounds can influence the action of similar compounds .
安全和危害
生化分析
Biochemical Properties
4-(4-Bromophenyl)-4-methylpyrrolidin-2-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine in the nervous system . The interaction with acetylcholinesterase can lead to changes in enzyme activity, affecting neurotransmission and potentially leading to neurotoxic effects. Additionally, 4-(4-Bromophenyl)-4-methylpyrrolidin-2-one has been observed to interact with proteins involved in oxidative stress responses, influencing the levels of reactive oxygen species (ROS) and impacting cellular oxidative stress .
Cellular Effects
The effects of 4-(4-Bromophenyl)-4-methylpyrrolidin-2-one on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Furthermore, 4-(4-Bromophenyl)-4-methylpyrrolidin-2-one can alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 4-(4-Bromophenyl)-4-methylpyrrolidin-2-one involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, 4-(4-Bromophenyl)-4-methylpyrrolidin-2-one has been shown to bind to the active site of acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine in the synaptic cleft . This inhibition can result in prolonged neurotransmission and potential neurotoxic effects. Additionally, the compound can modulate the activity of transcription factors, leading to changes in gene expression and subsequent alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Bromophenyl)-4-methylpyrrolidin-2-one have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(4-Bromophenyl)-4-methylpyrrolidin-2-one is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with persistent changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 4-(4-Bromophenyl)-4-methylpyrrolidin-2-one vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant adverse effects . At higher doses, 4-(4-Bromophenyl)-4-methylpyrrolidin-2-one can induce toxic effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
4-(4-Bromophenyl)-4-methylpyrrolidin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can be metabolized through oxidative and reductive pathways, leading to the formation of metabolites that may have distinct biological activities . The interaction with enzymes such as cytochrome P450 can affect the metabolic flux and levels of metabolites, influencing the overall biochemical effects of 4-(4-Bromophenyl)-4-methylpyrrolidin-2-one .
Transport and Distribution
The transport and distribution of 4-(4-Bromophenyl)-4-methylpyrrolidin-2-one within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, 4-(4-Bromophenyl)-4-methylpyrrolidin-2-one can interact with binding proteins that influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-(4-Bromophenyl)-4-methylpyrrolidin-2-one is an important factor that affects its activity and function. This compound has been shown to localize to specific subcellular compartments, including the mitochondria . The targeting signals and post-translational modifications of 4-(4-Bromophenyl)-4-methylpyrrolidin-2-one play a crucial role in directing it to these compartments, where it can exert its biochemical effects .
属性
IUPAC Name |
4-(4-bromophenyl)-4-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(6-10(14)13-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWQIPWZDYISCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1467075.png)
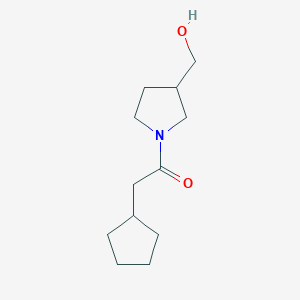
![[1-(4-Methylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467078.png)
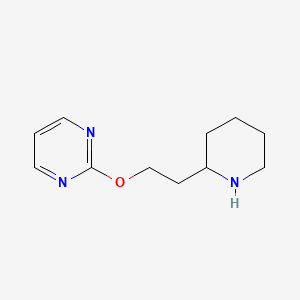

![2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1467083.png)
![[1-(2-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467084.png)
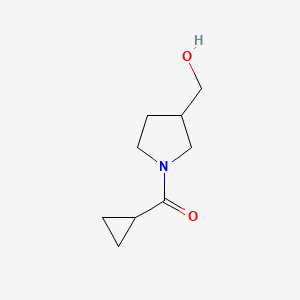
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1467087.png)
![{1-[(5-Bromofuran-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467091.png)
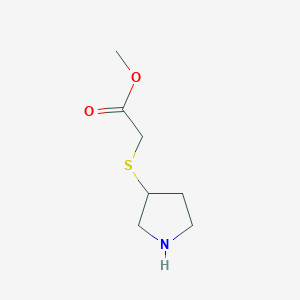
![1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1467095.png)
![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467097.png)
